molecular formula C16H11ClINO3 B4558246 (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid

Cat. No.: B4558246
M. Wt: 427.62 g/mol
InChI Key: YVQBBECXINIMGX-NTEUORMPSA-N
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Description

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid is an organic compound that features a chlorophenyl group, an iodobenzoyl group, and a prop-2-enoic acid moiety

Scientific Research Applications

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with malonic acid in the presence of a base to form 4-chlorocinnamic acid.

    Introduction of the Iodobenzoyl Group: The 4-chlorocinnamic acid is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the iodobenzoyl group, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoyl derivatives.

Mechanism of Action

The mechanism by which (E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Indole Derivatives: Compounds containing an indole ring, known for their biological activities.

Uniqueness

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid is unique due to the presence of both chlorophenyl and iodobenzoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClINO3/c17-11-7-5-10(6-8-11)9-14(16(21)22)19-15(20)12-3-1-2-4-13(12)18/h1-9H,(H,19,20)(H,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQBBECXINIMGX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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